molecular formula C23H22ClNO2 B2808022 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide CAS No. 1396801-79-8

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide

Cat. No. B2808022
CAS RN: 1396801-79-8
M. Wt: 379.88
InChI Key: TYQBPHJBKDXVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and others. Chemical properties may include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Potential Pesticides

Research has characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar in structure to the specified chemical, through X-ray powder diffraction. These compounds have been identified as potential pesticides, indicating their application in agricultural sciences for pest control (Olszewska, Tarasiuk, & Pikus, 2009).

Crystal Structures and Interactions

Studies on the crystal structures of C,N-disubstituted acetamides have revealed insights into molecular interactions, such as hydrogen bonds and π interactions. These findings contribute to our understanding of the molecular assembly and potential applications in designing new materials or drugs (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Antimalarial Activity

The synthesis and evaluation of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides from substituted 1-phenyl-2-propanones have demonstrated significant antimalarial potency. This research highlights the therapeutic potential of these compounds against Plasmodium berghei infections in mice and encourages clinical trials (Werbel et al., 1986).

Antibacterial Agents

A series of compounds including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have been synthesized and evaluated for their antibacterial activity. QSAR studies of these compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Investigations into bioactive benzothiazolinone acetamide analogs have encompassed spectroscopic and quantum mechanical studies, suggesting their potential application in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, molecular docking studies have explored the binding interactions of these compounds with Cyclooxygenase 1 (COX1), indicating possible anti-inflammatory or analgesic applications (Mary et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthetic routes .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-23(27,16-25-22(26)15-19-9-5-6-10-21(19)24)20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-14,27H,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQBPHJBKDXVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.